molecular formula C14H19NO4 B1341581 3-Morpholin-4-YL-4-propoxy-benzoic acid CAS No. 946710-86-7

3-Morpholin-4-YL-4-propoxy-benzoic acid

Cat. No.: B1341581
CAS No.: 946710-86-7
M. Wt: 265.3 g/mol
InChI Key: KSLFQZJXFOJMAM-UHFFFAOYSA-N
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Description

3-Morpholin-4-YL-4-propoxy-benzoic acid is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound features a morpholine ring, a propoxy group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-YL-4-propoxy-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-YL-4-propoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Morpholin-4-YL-4-propoxy-benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-YL-4-propoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholin-4-YL-4-propoxy-benzoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine-containing compounds and can provide distinct advantages in specific applications.

Properties

IUPAC Name

3-morpholin-4-yl-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLFQZJXFOJMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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